molecular formula C10H7ClN2O3S B1423185 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole CAS No. 851545-78-3

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole

Cat. No. B1423185
M. Wt: 270.69 g/mol
InChI Key: JTWZCMTVRFLATM-UHFFFAOYSA-N
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Description

“2-((2-Chloro-4-nitrophenoxy)methyl)thiazole” is a chemical compound with the molecular formula C10H7ClN2O3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of “2-((2-Chloro-4-nitrophenoxy)methyl)thiazole” consists of a thiazole ring attached to a nitrophenol group via a methylene bridge . The presence of the nitro group and the chlorine atom may significantly influence the compound’s reactivity.

Scientific Research Applications

Antimicrobial Activity

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole derivatives have been synthesized and tested for their antimicrobial activity. For example, the study by Vinusha et al. (2015) on imino-4-methoxyphenol thiazole derived Schiff base ligands showed moderate activity against bacteria and fungi. They synthesized compounds by condensing 2-amino-5-nitrothiazole with 5-hydroxy-2-methoxybenzaldehyde, demonstrating their potential in antimicrobial applications (Vinusha et al., 2015).

Detection of Cyanide

Another application involves the detection of cyanide in aqueous media. Elsafy et al. (2018) synthesized compounds that could act as sensors for cyanide, showing colorimetric changes upon cyanide interaction. Such substances can be used for environmental monitoring and safety applications (Elsafy et al., 2018).

Antiprotozoal Activity

Compounds derived from 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole have shown potential in antiprotozoal treatments. A study by Verge and Roffey (1975) on 2-(5-nitro-2-thienyl)thiazoles indicated moderate activity against Trypanosoma species, which are protozoan parasites. These findings suggest their potential use in treating diseases like Chagas disease and African sleeping sickness (Verge & Roffey, 1975).

Antifungal and Anticancer Agents

Thiazolyl hydrazone derivatives have been explored for their anticandidal and anticancer properties. Altıntop et al. (2014) synthesized new thiazolyl hydrazone derivatives and evaluated their effectiveness against Candida utilis and MCF-7 cancer cells. This research underlines the potential of such compounds in developing new antifungal and anticancer drugs (Altıntop et al., 2014).

Corrosion Inhibition

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole derivatives have also been studied for their corrosion inhibition properties. Yüce et al. (2014) investigated the use of 2-amino-4-methyl-thiazole as a corrosion inhibitor for mild steel in an HCl solution, indicating its potential in protecting metals from corrosion (Yüce et al., 2014).

Antihypertensive Agents

The synthesis and pharmacological evaluation of thiazolyl derivatives for their antihypertensive properties have been explored. Abdel-Wahab et al. (2008) synthesized compounds with good antihypertensive α-blocking activity, showcasing their potential in managing hypertension (Abdel-Wahab et al., 2008).

Analgesic and Anti-inflammatory Applications

Compounds derived from 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole have been investigated for their analgesic and anti-inflammatory effects. Studies like those by Maeda et al. (1983) demonstrated the potential of these compounds in treating pain and inflammation (Maeda et al., 1983).

Future Directions

The future directions for research on “2-((2-Chloro-4-nitrophenoxy)methyl)thiazole” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the wide range of activities exhibited by thiazole derivatives, these compounds may have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

2-[(2-chloro-4-nitrophenoxy)methyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3S/c11-8-5-7(13(14)15)1-2-9(8)16-6-10-12-3-4-17-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWZCMTVRFLATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694756
Record name 2-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole

CAS RN

851545-78-3
Record name 2-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(2-Chloro-4-nitro-phenoxymethyl)-thiazole is prepared by adding thiazol-2-yl-methanol (2.74 g, 23.76 mmol) to a slurry of sodium hydride (1.21 g of a 60% dispersion in oil, 30.2 mmol) in DMF (10 ml) at 0° C. After several minutes, 2-chloro-1-fluoro-4-nitro-benzene (3.79 g, 21.60 mmol) is added and the reaction mixture warmed to room temperature. The reaction mixture is stirred at room temperature for 3 h, and 60° C. for 16 h. After cooling to room temperature, the reaction mixture is poured into 200 ml water. The resulting precipitate is collected by filtration, washed with water, and dried in vacuo to give 2-(2-chloro-4-nitro-phenoxymethyl)-thiazole (5.80 g, 99%) which is used without further purification.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Hou, J Zhang, X Zhao, L Chang… - Chinese Journal of …, 2014 - Wiley Online Library
A novel type of quinazoline derivatives, which were designed by the combination of quinazoline as the backbone and oxazole scaffold as the substituent, have been synthesized and …
Number of citations: 10 onlinelibrary.wiley.com
OFT BLOG - J. Org. Chem, 2013 - allfordrugs.com
A novel process is described for the production of Dabigatran etexilate mesylate, a 5 compound having the following structural formula: and two novel intermediates of said process. …
Number of citations: 0 www.allfordrugs.com

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